DMNPE-caged D-luciferin

Description

Propriétés

IUPAC Name |

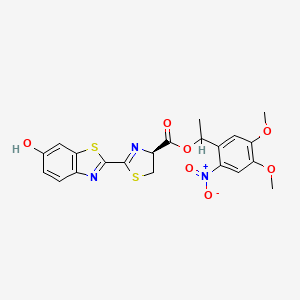

1-(4,5-dimethoxy-2-nitrophenyl)ethyl (4S)-2-(6-hydroxy-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O7S2/c1-10(12-7-16(29-2)17(30-3)8-15(12)24(27)28)31-21(26)14-9-32-19(23-14)20-22-13-5-4-11(25)6-18(13)33-20/h4-8,10,14,25H,9H2,1-3H3/t10?,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGEMOUFKGRGCNZ-LNUXAPHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1[N+](=O)[O-])OC)OC)OC(=O)C2CSC(=N2)C3=NC4=C(S3)C=C(C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C1=CC(=C(C=C1[N+](=O)[O-])OC)OC)OC(=O)[C@H]2CSC(=N2)C3=NC4=C(S3)C=C(C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20420721 | |

| Record name | D-Luciferin 1-(4,5-dimethoxy-2- nitrophenyl) ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20420721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

489.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223920-67-0 | |

| Record name | D-Luciferin 1-(4,5-dimethoxy-2- nitrophenyl) ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20420721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

DMNPE-caged D-luciferin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

DMNPE-caged D-luciferin, chemically known as 1-(4,5-dimethoxy-2-nitrophenyl)ethyl D-luciferin, is a photolabile and cell-permeable derivative of D-luciferin, the substrate for firefly luciferase.[1][2] This compound has been engineered to control the spatial and temporal release of D-luciferin within cellular and in vivo environments, making it a powerful tool for bioluminescence imaging and reporter gene assays. The "caged" luciferin (B1168401) is biologically inactive until the DMNPE (4,5-dimethoxy-2-nitrophenyl)ethyl protecting group is cleaved. This uncaging can be triggered by two distinct mechanisms: exposure to ultraviolet (UV) light or hydrolysis by intracellular esterases.[1][2][3] This dual-release mechanism offers experimental flexibility, allowing for either a rapid, light-induced burst of luciferin or a sustained, enzymatic release over time.[1][3] Its enhanced cell permeability compared to native D-luciferin addresses a key limitation in many bioluminescence-based assays.[1]

Physicochemical Properties

This compound is a light-yellow solid that is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), acetonitrile, and methanol.[1] Key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | 1-(4,5-dimethoxy-2-nitrophenyl)ethyl D-luciferin | [1] |

| Molecular Formula | C₂₁H₁₉N₃O₇S₂ | [1] |

| Molecular Weight | 489.52 g/mol | [1] |

| Physical State | Light yellow solid | [1] |

| Solubility | DMSO, DMF, Acetonitrile, Methanol | [1] |

| Storage | Store at -20°C, protected from light | [2] |

Mechanism of Action

The core functionality of this compound lies in its ability to deliver D-luciferin to the intracellular environment in a controlled manner. Once inside the cell, the active D-luciferin can be released through two independent pathways, as illustrated below.

Esterase-Mediated Release

Endogenous intracellular esterases can hydrolyze the ester bond of the DMNPE caging group, leading to a gradual and sustained release of active D-luciferin.[1][3] This slow-release mechanism is advantageous for long-term imaging experiments where a continuous supply of substrate is required without repeated administration. The kinetics of this enzymatic cleavage can vary depending on the cell type and the specific esterases present.

Photolytic Release

Experimental Protocols

Detailed and optimized protocols for the use of this compound are not extensively published. The following sections provide general guidelines based on available information for related compounds and techniques. Researchers should optimize these protocols for their specific experimental systems.

Preparation of Stock Solutions

A stock solution of this compound can be prepared in anhydrous DMSO or DMF.[2][3] It is crucial to store the stock solution at -20°C and protect it from light to prevent degradation and premature uncaging.

In Vitro Bioluminescence Assay (Esterase-Mediated)

This protocol is designed for cell cultures expressing firefly luciferase.

-

Cell Seeding: Plate luciferase-expressing cells in a suitable multi-well plate and culture overnight.

-

Reagent Preparation: Prepare a working solution of this compound in cell culture medium. The final concentration may need to be optimized, but a starting range of 10-100 µM is suggested.

-

Incubation: Replace the existing medium with the medium containing this compound. Incubate the cells for a desired period. For kinetic studies, bioluminescence can be measured at multiple time points.

-

Measurement: Measure the bioluminescent signal using a plate-reading luminometer.

In Vitro Bioluminescence Assay (Photolytic Uncaging)

This protocol is for inducing a rapid burst of bioluminescence in luciferase-expressing cells.

-

Cell Preparation: Prepare luciferase-expressing cells as described for the esterase-mediated assay.

-

Loading: Incubate the cells with this compound in the dark to allow for cellular uptake.

-

Photolysis: Expose the cells to a UV light source (e.g., a 365 nm LED or lamp) for a brief period. The duration and intensity of the light exposure will need to be optimized to achieve sufficient uncaging without causing significant phototoxicity.

-

Measurement: Immediately following irradiation, measure the bioluminescent signal.

Synthesis of this compound

Applications

This compound is a versatile tool for a range of applications in cell biology and drug development.

-

Reporter Gene Assays: Its cell permeability makes it an excellent substrate for in vivo and in vitro reporter gene assays using firefly luciferase.[1]

-

Spatio-temporal Control of Signaling: The photolytic release mechanism allows for the precise control of luciferin availability, enabling the study of dynamic cellular processes.

-

High-Throughput Screening: The ability to introduce the substrate into intact cells simplifies workflows for high-throughput screening assays that utilize luciferase as a reporter.

-

In Vivo Imaging: The enhanced cellular uptake can lead to improved sensitivity in bioluminescence imaging (BLI) studies in animal models.[1]

Summary of Key Parameters

| Parameter | Description | Notes |

| Uncaging Mechanisms | Esterase-mediated hydrolysis and UV photolysis | Provides experimental flexibility. |

| Photolysis Wavelength | ~350-360 nm | Corresponds to the absorption maximum of the DMNPE group. |

| Cell Permeability | High | Readily crosses cell membranes.[1][2] |

| Applications | Reporter gene assays, in vivo imaging, controlled release studies | Versatile tool for bioluminescence-based research. |

References

An In-Depth Technical Guide to the Mechanism of Action of DMNPE-caged D-luciferin

For Researchers, Scientists, and Drug Development Professionals

Introduction

DMNPE-caged D-luciferin is a chemically modified analogue of D-luciferin designed for controlled, spatiotemporal release of the luciferase substrate, D-luciferin, within biological systems. This "caged" compound incorporates a photolabile protecting group, 1-(4,5-dimethoxy-2-nitrophenyl)ethyl (DMNPE), which renders the luciferin (B1168401) molecule biologically inactive. The cell-permeable nature of this compound allows for its efficient delivery into intact cells.[1][2][3] The release of active D-luciferin can be triggered by two distinct mechanisms: enzymatic cleavage by intracellular esterases or precise photoactivation with ultraviolet (UV) light.[1][2][3] This dual-release mechanism provides researchers with a versatile tool for studying dynamic cellular processes, enabling both sustained, slow release and rapid, targeted bursts of D-luciferin.

Core Mechanism of Action

The central principle behind this compound lies in the temporary masking of D-luciferin's biological activity. The DMNPE group, attached as an ester, prevents the luciferin molecule from being recognized and utilized by the luciferase enzyme.[4]

Esterase-Mediated Uncaging

Upon crossing the cell membrane, this compound can be hydrolyzed by endogenous intracellular esterases.[1][2][3] This enzymatic cleavage removes the DMNPE group, liberating active D-luciferin. This process results in a continuous and prolonged supply of the substrate for the luciferase reaction, making it suitable for long-term measurements of luciferase activity.[1]

Photochemical Uncaging (Photolysis)

The DMNPE caging group is photolabile, meaning it can be cleaved by the application of light.[1][2][3] Irradiation with UV light, typically around 365 nm, induces a photochemical reaction that breaks the bond between the DMNPE group and the luciferin molecule. This photo-release mechanism allows for precise spatial and temporal control over the release of D-luciferin, enabling researchers to initiate the luciferase reaction at specific times and in specific locations within a sample.

The photolysis of the DMNPE cage follows a mechanism common to o-nitrobenzyl photochemistry. Upon absorption of a UV photon, the o-nitrobenzyl group undergoes an intramolecular rearrangement, leading to the cleavage of the ester bond and the release of D-luciferin. The primary byproduct of this photoreaction is 4,5-dimethoxy-2-nitrosoacetophenone.

Quantitative Data

The efficiency of the photolysis reaction is characterized by its quantum yield (Φ), which is the ratio of the number of uncaged molecules to the number of absorbed photons. While a specific quantum yield for this compound has not been definitively reported in the reviewed literature, a quantum yield of 0.07 has been reported for the structurally similar DMNPE-caged ATP. This value can be used as a reasonable estimate for the uncaging efficiency of this compound.

| Parameter | Value | Compound | Notes |

| Chemical Name | D-Luciferin, 1-(4,5-dimethoxy-2-nitrophenyl)ethyl ester | This compound | [1] |

| Molecular Formula | C₂₁H₁₉N₃O₇S₂ | This compound | [1] |

| Molecular Weight | 489.52 g/mol | This compound | [1] |

| Optimal Uncaging Wavelength | ~365 nm | DMNPE-caged compounds | |

| Estimated Quantum Yield (Φ) | ~0.07 | DMNPE-caged ATP | This is an estimate for this compound based on a similar compound. |

Experimental Protocols

Preparation of this compound Stock Solution

-

Reconstitution: Dissolve this compound powder in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to create a stock solution.[1] A common stock concentration is 5 mM.

-

Storage: Store the stock solution at -20°C, protected from light.

In Vitro Photo-uncaging and Luciferase Assay

This protocol is designed for the photo-release of D-luciferin in a cell-free system followed by the measurement of luciferase activity.

-

Reaction Setup: In a microplate well or cuvette, prepare a reaction mixture containing firefly luciferase enzyme in a suitable buffer (e.g., Tris-HCl or phosphate (B84403) buffer with Mg²⁺ and ATP).

-

Addition of Caged Compound: Add the this compound stock solution to the reaction mixture to a final desired concentration (e.g., 10-100 µM).

-

Photo-uncaging: Expose the sample to a UV light source with a peak emission around 365 nm. The light intensity and duration of exposure should be optimized for the specific experimental setup. A representative starting point would be an intensity of 1-5 mW/cm² for 1-5 minutes.

-

Luminescence Measurement: Immediately following photo-uncaging, measure the bioluminescence using a luminometer. The light output is proportional to the amount of released D-luciferin.

Cell-Based Photo-uncaging and Luciferase Assay

This protocol describes the delivery of this compound to cultured cells, followed by photo-uncaging and measurement of intracellular luciferase activity.

-

Cell Culture: Plate cells expressing firefly luciferase in a suitable culture vessel (e.g., 96-well plate).

-

Loading of Caged Compound: Dilute the this compound stock solution in cell culture medium to the desired final concentration (e.g., 1-10 µM). Replace the existing medium with the medium containing the caged compound and incubate the cells to allow for uptake.

-

Photo-uncaging: Irradiate the specific wells or regions of interest with a 365 nm UV light source. The light dose (intensity x time) should be carefully controlled to achieve sufficient uncaging while minimizing potential phototoxicity.

-

Luminescence Measurement: Immediately after irradiation, measure the bioluminescence produced by the cells using a plate-based luminometer.

Visualizations

References

The Chemistry and Application of DMNPE-caged Luciferin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

DMNPE-caged luciferin (B1168401) is a photolabile derivative of D-luciferin, the substrate for firefly luciferase. This chemically modified molecule provides a powerful tool for the precise spatiotemporal control of bioluminescence in research and drug development. By "caging" the luciferin molecule with a 1-(4,5-dimethoxy-2-nitrophenyl)ethyl (DMNPE) group, its biological activity is temporarily blocked. The active luciferin can be released upon exposure to ultraviolet (UV) light or through enzymatic cleavage by intracellular esterases.[1][2][3] This on-demand activation allows for targeted and timed initiation of the light-producing luciferase reaction, enabling a wide range of applications from high-throughput screening to in vivo imaging. This guide provides a comprehensive overview of the core principles of DMNPE-caged luciferin, its mechanism of action, and detailed protocols for its application.

Core Mechanism of Action

The utility of DMNPE-caged luciferin lies in its two distinct uncaging mechanisms, which provide experimental flexibility.

1. Enzymatic Uncaging:

DMNPE-caged luciferin is cell-permeable, allowing it to readily cross the cell membrane.[1][2] Once inside the cell, endogenous intracellular esterases can hydrolyze the ester bond linking the DMNPE group to the luciferin molecule. This process releases free, active D-luciferin, which then becomes available as a substrate for the luciferase enzyme.[1][2] This method provides a sustained, slow release of luciferin, which can be advantageous for long-term imaging experiments.[2]

2. Photolytic Uncaging (Photolysis):

The DMNPE caging group is designed to be cleaved by UV light.[1][2] Upon irradiation with light of a suitable wavelength (typically in the near-UV range), the bond between the caging group and luciferin is broken, leading to a rapid release of active luciferin.[4][5] This photo-uncaging allows for precise temporal and spatial control over the initiation of the luciferase reaction. The photolysis of DMNPE-caged compounds generally proceeds with high efficiency, although the specific quantum yield for DMNPE-caged luciferin is not widely reported in the literature. For other caged compounds, quantum yields can be high, in some cases exceeding 0.5.[6]

The Luciferase Reaction

Once uncaged, the released D-luciferin participates in the well-characterized firefly luciferase reaction. This two-step enzymatic process requires ATP, magnesium ions (Mg2+), and molecular oxygen.[7]

-

Adenylation: In the first step, luciferase catalyzes the reaction of D-luciferin with ATP to form luciferyl-AMP and pyrophosphate (PPi).[7]

-

Oxidation and Light Emission: The luciferyl-AMP intermediate is then oxidized by molecular oxygen, leading to the formation of an unstable, high-energy dioxetanone intermediate. This intermediate subsequently decarboxylates to produce oxyluciferin in an electronically excited state. As the excited oxyluciferin molecule returns to its ground state, it releases a photon of light, resulting in the characteristic bioluminescence.[7]

Quantitative Data

The following table summarizes key quantitative parameters associated with DMNPE-caged luciferin and the firefly luciferase reaction.

| Parameter | Value | Notes |

| DMNPE-caged Luciferin | ||

| Molecular Weight | 489.53 g/mol | [1] |

| Formula | C₂₁H₁₉N₃O₇S₂ | [2] |

| Solubility | DMSO, DMF | [1] |

| Uncaging Wavelength | Near-UV (e.g., 365 nm) | Based on photolysis of other DMNPE-caged compounds.[4] |

| Firefly Luciferase Kinetics (in vitro) | ||

| Kₘ for D-Luciferin | ~15.7 µM | [Michaelis-Menten constant, can vary with conditions.] |

| Firefly Luciferase Kinetics (in vivo - mammalian cells) | ||

| Apparent Kₘ for D-Luciferin | ~1 mM | Significantly higher than in vitro due to cellular environment. |

| Half-life of Luciferase Activity | ~2 hours | In live cells. |

Experimental Protocols

Preparation of DMNPE-caged Luciferin Stock Solution

A stock solution of DMNPE-caged luciferin is typically prepared in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[1][5]

-

Materials:

-

DMNPE-caged luciferin powder

-

Anhydrous DMSO or DMF

-

-

Procedure:

-

Allow the vial of DMNPE-caged luciferin to equilibrate to room temperature before opening to prevent condensation.

-

Add the appropriate volume of DMSO or DMF to the vial to achieve the desired stock concentration (e.g., 5 mM).

-

Vortex thoroughly to ensure complete dissolution.

-

Store the stock solution at -20°C, protected from light.[1]

-

Protocol for Photolytic Uncaging in Cultured Cells

This protocol provides a general framework for the UV-induced release of luciferin in cells expressing firefly luciferase. The optimal light exposure time and intensity should be determined empirically for each experimental setup.

-

Materials:

-

Cells expressing firefly luciferase, plated in a suitable format (e.g., 96-well plate)

-

DMNPE-caged luciferin stock solution

-

Cell culture medium

-

UV light source with a peak emission in the near-UV range (e.g., 365 nm)

-

Luminometer

-

-

Procedure:

-

Cell Plating: Plate luciferase-expressing cells at the desired density and allow them to adhere overnight.

-

Loading with DMNPE-caged Luciferin: Dilute the DMNPE-caged luciferin stock solution in pre-warmed cell culture medium to the final working concentration (typically in the low micromolar range). Replace the existing medium with the medium containing DMNPE-caged luciferin and incubate for a sufficient time to allow for cellular uptake (e.g., 30-60 minutes).

-

Photolysis (Uncaging): Expose the cells to UV light. A starting point for optimization could be a 20-minute exposure to a 365 nm light source.[4] The duration and intensity of the UV exposure should be minimized to avoid phototoxicity.

-

Luciferase Activity Measurement: Immediately after photolysis, measure the bioluminescence using a luminometer.[7][8] Ensure that the necessary co-factors (ATP and O₂) are available within the cells. For in vitro lysate assays, a luciferase assay reagent containing these components should be added.[9]

-

Visualizations

Signaling Pathway of DMNPE-caged Luciferin Action

Caption: Mechanism of DMNPE-caged luciferin activation and subsequent bioluminescence.

Experimental Workflow for Photolytic Uncaging

Caption: A typical experimental workflow for using DMNPE-caged luciferin.

Logical Relationship of Luciferase Reaction Components

Caption: Key components and intermediates in the firefly luciferase reaction.

References

- 1. goldbio.com [goldbio.com]

- 2. ozbiosciences.com [ozbiosciences.com]

- 3. biotium.com [biotium.com]

- 4. researchgate.net [researchgate.net]

- 5. assets.fishersci.com [assets.fishersci.com]

- 6. Useful caged compounds for cell physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Luciferase assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Luciferase Assay System Protocol [promega.com]

Unlocking Spatiotemporal Control in Bioluminescence: A Technical Guide to DMNPE-caged D-luciferin

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core advantages and applications of DMNPE-caged D-luciferin, a powerful tool for achieving precise spatiotemporal control in bioluminescence imaging. By temporarily inactivating D-luciferin, this caged compound enables researchers to overcome limitations of conventional bioluminescence assays, offering enhanced sensitivity, prolonged signal duration, and the ability to investigate intracellular functions with greater precision.

Core Advantages of this compound

This compound, chemically known as D-Luciferin 1-(4,5-dimethoxy-2-nitrophenyl)ethyl ester, is a derivative of the substrate for firefly luciferase that has been rendered temporarily inactive by the attachment of a photolabile "caging" group, 4,5-dimethoxy-2-nitrophenylethyl (DMNPE).[1][2] This modification confers several key advantages over the use of free D-luciferin, particularly for in vivo and intracellular studies.

The primary benefits of utilizing this compound are summarized below:

-

Enhanced Cell Permeability: The caging group neutralizes the negative charge of the luciferin (B1168401) molecule, significantly increasing its hydrophobicity and allowing it to readily cross cell membranes.[1][3] This overcomes a key limitation of free D-luciferin, which exhibits poor permeability at physiological pH.[2][3]

-

Intracellular Investigations: Once inside the cell, the caged compound provides a reservoir of substrate for intracellular luciferase, enabling the direct measurement of internal cellular processes such as gene expression.[1][4]

-

Spatiotemporal Control of Bioluminescence: The release of active D-luciferin can be triggered in two ways:

-

Photolysis: A "burst" of D-luciferin can be generated with high temporal and spatial precision by exposing the sample to UV light.[2][5] This allows for the initiation of the bioluminescent reaction at a specific time and location.

-

Esterase Activity: A continuous and prolonged release of D-luciferin can be achieved through the action of endogenous intracellular esterases that cleave the caging group.[1][2] This slow hydrolysis provides a steady supply of substrate for long-term measurements of luciferase activity.[2][6]

-

-

Improved Sensitivity and Signal Duration: The continuous intracellular release of D-luciferin from the caged form can lead to a more sustained and intense bioluminescent signal compared to the rapid decay often observed with bolus injections of free D-luciferin.[2][6] This prolonged signal is particularly advantageous for longitudinal studies and monitoring dynamic biological processes.[6][7]

-

Reduced Background Signal: By delivering the substrate directly to the site of luciferase activity within cells, the potential for background luminescence from extracellular reactions is minimized, leading to an improved signal-to-noise ratio.[8]

-

Applications in Drug Discovery: The ability to monitor intracellular processes and gene expression over extended periods makes this compound a valuable tool in drug discovery for assessing the efficacy and mechanism of action of therapeutic compounds.[4]

Quantitative Data Presentation

While direct comparative studies providing extensive quantitative data are limited in the publicly available literature, the following table summarizes the key performance characteristics of this compound based on available information.

| Parameter | This compound | Conventional D-luciferin | References |

| Cell Membrane Permeability | High (neutral molecule) | Low (negatively charged at physiological pH) | [2][3] |

| Primary Uncaging Mechanisms | Intracellular esterases, UV photolysis | Not applicable | [1][2][5] |

| Signal Duration | Prolonged (hours) | Short (minutes to ~1 hour) | [2][6] |

| Temporal Control | High (with UV uncaging) | Low (dependent on injection time and biodistribution) | [2][5] |

| Spatial Control | High (with focused UV uncaging) | Low (dependent on biodistribution) | [2][5] |

| Typical Applications | Intracellular assays, long-term gene expression monitoring, in vivo imaging with enhanced signal | Standard in vitro and in vivo bioluminescence assays | [1][2][4] |

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound. These protocols are intended as a guide and may require optimization for specific cell types, animal models, and experimental questions.

Protocol 1: In Vitro Monitoring of Intracellular Luciferase Activity

This protocol describes the use of this compound to measure luciferase activity in cultured cells, relying on endogenous esterases for uncaging.

Materials:

-

Cells expressing firefly luciferase

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

-

Cell culture medium

-

White-walled, clear-bottom 96-well plates

-

Luminometer

Methodology:

-

Cell Seeding: Seed luciferase-expressing cells in a white-walled 96-well plate at a density appropriate for your cell line and allow them to adhere overnight.

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound in DMSO or DMF.[9] A typical stock concentration is 5 mM.[4] Store frozen and protected from light.[9]

-

Preparation of Working Solution: On the day of the experiment, dilute the stock solution of this compound in pre-warmed cell culture medium to the desired final concentration. The optimal concentration should be determined empirically but can range from 10 µM to 100 µM.[5]

-

Cell Treatment: Remove the old medium from the cells and replace it with the medium containing this compound.

-

Incubation: Incubate the cells at 37°C in a CO2 incubator. The incubation time can vary from minutes to several hours, depending on the desired measurement window.[6]

-

Bioluminescence Measurement: Measure the bioluminescence signal at desired time points using a luminometer. For kinetic studies, repeated measurements can be taken over several hours to monitor the change in luciferase activity.[6]

Protocol 2: UV Light-Induced Uncaging for Temporal Control

This protocol outlines the procedure for triggering the release of D-luciferin using UV light.

Materials:

-

Cells expressing firefly luciferase cultured on a microscope stage or in a suitable imaging chamber

-

This compound solution (prepared as in Protocol 1)

-

A microscope equipped with a UV light source (e.g., a mercury lamp or a UV laser) and a sensitive photon detector.

Methodology:

-

Cell Preparation: Culture and treat cells with this compound as described in Protocol 1, steps 1-4.

-

UV Exposure: Mount the cells on the microscope stage. Using the UV light source, deliver a controlled pulse of UV light to the specific region of interest. The wavelength and duration of the UV exposure should be optimized to maximize uncaging while minimizing phototoxicity.

-

Bioluminescence Imaging: Immediately following UV exposure, acquire bioluminescence images using the photon detector. A series of images can be captured to monitor the kinetics of the light emission.

Protocol 3: In Vivo Bioluminescence Imaging with this compound

This protocol provides a general workflow for using this compound for in vivo imaging in animal models.

Materials:

-

Animal model with luciferase-expressing cells or tissues

-

This compound

-

Sterile, pyrogen-free DMSO or a suitable biocompatible solvent

-

Sterile phosphate-buffered saline (PBS)

-

In vivo imaging system (e.g., IVIS)

Methodology:

-

Preparation of Injection Solution: Prepare a stock solution of this compound in sterile DMSO. Further dilute the stock solution in sterile PBS to the final injection concentration. The final concentration of DMSO should be kept to a minimum to avoid toxicity.

-

Animal Preparation: Anesthetize the animal according to your institution's approved protocols.

-

Administration: Administer the this compound solution to the animal, typically via intraperitoneal (i.p.) or intravenous (i.v.) injection. The dosage will need to be optimized for the specific animal model and experimental goals.

-

Imaging: Place the anesthetized animal in the in vivo imaging system. Acquire bioluminescence images at various time points post-injection to capture the peak signal and monitor its duration. Due to the slow release of luciferin from the caged compound, the peak signal may be delayed and more sustained compared to injections of free D-luciferin.[6]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mechanism of action for this compound.

Caption: General workflow for in vivo imaging.

Caption: High-throughput drug screening workflow.

References

- 1. ozbiosciences.com [ozbiosciences.com]

- 2. biotium.com [biotium.com]

- 3. goldbio.com [goldbio.com]

- 4. goldbio.com [goldbio.com]

- 5. Caged luciferins enable rapid multicomponent bioluminescence imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel caged luciferin derivatives can prolong bioluminescence imaging in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel caged luciferin derivatives can prolong bioluminescence imaging in vitro and in vivo - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Caged Luciferins for Bioluminescent Activity-Based Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 9. assets.fishersci.com [assets.fishersci.com]

An In-Depth Technical Guide to DMNPE-Caged D-Luciferin: A Tool for Spatiotemporal Control in Bioluminescence Imaging

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1-(4,5-dimethoxy-2-nitrophenyl)ethyl (DMNPE)-caged D-luciferin, a photolabile and enzyme-cleavable substrate for firefly luciferase. By masking the active luciferin (B1168401) molecule, this caging technology offers precise spatiotemporal control over bioluminescent signals, enabling advanced applications in cellular and in vivo imaging.

Core Concepts: The Power of Caged Luciferin

DMNPE-caged D-luciferin is a derivative of D-luciferin, the substrate for firefly luciferase, where the carboxyl group is esterified with a photolabile DMNPE group.[1][2][3][4][5] This modification renders the luciferin molecule inactive, preventing its interaction with luciferase and subsequent light emission. The "caged" luciferin is highly cell-permeable, allowing for efficient loading into cells.[2][5]

The release of active D-luciferin, or "uncaging," can be triggered by two primary mechanisms:

-

Photolysis: Exposure to ultraviolet (UV) light cleaves the DMNPE caging group, providing a rapid and spatially defined burst of D-luciferin.[2][3][5] This method allows for precise control over the timing and location of the bioluminescent reaction.

-

Enzymatic Cleavage: Intracellular esterases can hydrolyze the ester bond, leading to a sustained and continuous release of D-luciferin over time.[2][3][5] This provides a means for long-term measurement of luciferase activity.

This dual-release mechanism makes this compound a versatile tool for a range of experimental designs, from pulse-chase studies to long-term reporter gene analysis.

Chemical Structure and Properties

The chemical structure of this compound is presented below:

Chemical Name: 1-(4,5-dimethoxy-2-nitrophenyl)ethyl (4S)-2-(6-hydroxy-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylate[2]

Molecular Formula: C₂₁H₁₉N₃O₇S₂[2][4]

Molecular Weight: 489.52 g/mol [2][4]

Appearance: Light yellow solid[2]

Solubility: Soluble in DMSO, DMF, Acetonitrile, and Methanol.[2]

Quantitative Data Summary

While specific quantitative data for this compound is not extensively published, the following table summarizes key parameters for a related coumarin-caged D-luciferin, which provides an illustrative example of the photochemical properties of caged luciferins.[6] It is important to note that these values may differ for this compound and should be empirically determined for specific experimental conditions.

| Parameter | Value | Wavelength | Reference |

| Photo-cleaving Quantum Yield | 5.41 x 10⁻⁴ | 325 nm | [6] |

| Photo-cleaving Quantum Yield | 6.27 x 10⁻⁵ | 405 nm | [6] |

| Photo-bleaching Quantum Yield | 3.87 x 10⁻³ | 325 nm | [6] |

| Photo-bleaching Quantum Yield | 5.83 x 10⁻⁴ | 405 nm | [6] |

Experimental Protocols

The following protocols provide a general framework for the use of this compound in both in vitro and in vivo settings. Optimization is recommended for specific cell types, animal models, and instrumentation.

In Vitro Cell-Based Assay

This protocol outlines the steps for loading cells with this compound and inducing bioluminescence through either enzymatic hydrolysis or photolysis.

Materials:

-

This compound

-

DMSO

-

Luciferase-expressing cells

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Luminometer or imaging system

-

UV light source (for photolysis)

Protocol:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in DMSO. Store aliquots at -20°C, protected from light.[7]

-

Cell Seeding: Seed luciferase-expressing cells in a suitable multi-well plate and culture overnight to allow for cell attachment.

-

Cell Loading:

-

Dilute the this compound stock solution in pre-warmed cell culture medium to the desired final concentration (typically in the low micromolar range, but requires optimization).

-

Remove the old medium from the cells and wash once with PBS.

-

Add the this compound-containing medium to the cells.

-

Incubate for a sufficient time to allow for cellular uptake. Incubation time should be optimized.

-

-

Uncaging and Measurement:

-

For Esterase-Mediated Uncaging:

-

After the loading period, wash the cells with PBS to remove excess caged compound.

-

Add fresh, pre-warmed medium.

-

Measure bioluminescence at desired time points using a luminometer or imaging system. A kinetic read will be necessary to determine the peak signal time.

-

-

For UV Photolysis:

-

After the loading period, wash the cells with PBS.

-

Add fresh, pre-warmed medium.

-

Expose the cells to a controlled dose of UV light. The optimal wavelength, intensity, and duration of UV exposure must be determined empirically to maximize uncaging while minimizing cellular damage.

-

Immediately measure the bioluminescent signal.

-

-

In Vivo Imaging

This protocol provides a general guideline for in vivo bioluminescence imaging using this compound in animal models expressing luciferase.

Materials:

-

This compound

-

Sterile, pyrogen-free vehicle for injection (e.g., PBS with a small percentage of a solubilizing agent like DMSO)

-

Luciferase-expressing animal model (e.g., transgenic or implanted with luciferase-expressing cells)

-

In vivo imaging system (e.g., IVIS)

-

Anesthesia

Protocol:

-

Preparation of Injection Solution: Prepare a sterile solution of this compound in a suitable vehicle at the desired concentration. The optimal dose needs to be determined for each animal model and experimental setup, but a starting point can be extrapolated from typical D-luciferin doses (e.g., 150 mg/kg).[8][9]

-

Animal Preparation: Anesthetize the animal according to approved institutional protocols.

-

Administration: Administer the this compound solution via an appropriate route (e.g., intraperitoneal or intravenous injection).

-

Kinetic Analysis:

-

Place the anesthetized animal in the imaging chamber.

-

Acquire a series of images over time to determine the time to peak signal. For esterase-dependent release, this will be a slower process compared to direct injection of D-luciferin.[1][10] For in vivo photolysis applications (which are technically challenging due to light penetration), imaging would be performed immediately after light delivery to the target tissue.

-

-

Imaging: Once the optimal imaging window is determined from the kinetic analysis, subsequent imaging experiments should be performed at this time point for consistent and comparable results.

Visualized Workflows

The following diagrams illustrate the experimental workflows for using this compound.

Caption: Workflow for esterase-mediated uncaging of this compound.

Caption: Workflow for photolytic uncaging of this compound in vitro.

Conclusion

This compound provides a powerful approach for controlling bioluminescence with high spatial and temporal resolution. Its dual uncaging mechanism through endogenous esterases or external light stimulation offers flexibility for a wide range of experimental applications in drug discovery and biomedical research. Careful optimization of experimental parameters is crucial for achieving reliable and reproducible results. As research in this area progresses, the development of caged luciferins with improved photochemical properties, such as higher quantum yields and red-shifted absorption spectra, will further expand the capabilities of bioluminescence imaging.[11]

References

- 1. sites.duke.edu [sites.duke.edu]

- 2. ozbiosciences.com [ozbiosciences.com]

- 3. thomassci.com [thomassci.com]

- 4. biotium.com [biotium.com]

- 5. goldbio.com [goldbio.com]

- 6. researchgate.net [researchgate.net]

- 7. assets.fishersci.com [assets.fishersci.com]

- 8. ohsu.edu [ohsu.edu]

- 9. resources.revvity.com [resources.revvity.com]

- 10. berthold.com [berthold.com]

- 11. scispace.com [scispace.com]

applications of DMNPE-caged D-luciferin in molecular imaging

An In-depth Technical Guide to the Applications of DMNPE-caged D-luciferin in Molecular Imaging

Abstract

Bioluminescence imaging (BLI) is a powerful and highly sensitive modality for non-invasively monitoring biological processes in real-time within living organisms.[1][2] The firefly luciferase-luciferin system is the most commonly used for these applications.[3][4] However, the utility of its substrate, D-luciferin, can be limited by factors such as its short circulatory half-life and challenges with delivery across cell membranes at neutral pH.[4][5] To overcome these limitations, "caged" luciferins have been developed.[3][6] this compound (D-Luciferin, 1-(4,5-dimethoxy-2-nitrophenyl)ethyl ester) is a prominent example, designed for enhanced cell permeability and controlled release of the active substrate.[7][8] This technical guide provides a comprehensive overview of the core principles, experimental protocols, and diverse applications of this compound for researchers, scientists, and drug development professionals.

Introduction to Caged Bioluminescent Probes

The "caging" strategy involves chemically modifying a biologically active molecule, such as D-luciferin, with a photolabile or enzyme-labile protecting group.[6][9] This modification renders the molecule inactive until the protecting "cage" is removed by a specific trigger, such as light or enzymatic activity.[1][10] This approach provides spatiotemporal control over the release of the active molecule, enabling more precise investigation of cellular functions.[9][10]

DMNPE (4,5-dimethoxy-2-nitrophenyl)ethyl is a well-established photolabile protecting group.[10] When attached to D-luciferin, it creates a membrane-permeable ester derivative.[5][7] This caged compound can efficiently enter cells, where the active D-luciferin is subsequently released through one of two mechanisms: cleavage by endogenous intracellular esterases or photolysis upon exposure to UV light.[5][11][12] This controlled, intracellular release mechanism enhances the sensitivity of in vivo luciferase assays and allows for the long-term measurement of luciferase activity.[5]

Mechanism of Action and Activation

The utility of this compound stems from its ability to bypass the cell membrane and deliver its payload directly into the cytoplasm. Once inside the cell, the release of active D-luciferin is triggered, which then participates in the canonical bioluminescent reaction catalyzed by firefly luciferase in the presence of ATP, Mg2+, and oxygen.[11][13]

The two primary uncaging mechanisms are:

-

Esterase-mediated Hydrolysis : Most eukaryotic cells contain endogenous esterases that can slowly hydrolyze the ester bond of the DMNPE cage, providing a continuous supply of active D-luciferin.[5][12] This method is ideal for long-term imaging studies.[3][4]

-

UV Photolysis : A brief flash of UV light can rapidly cleave the photolabile DMNPE group, resulting in a burst of D-luciferin.[5][14] This allows for precise temporal control over the initiation of the bioluminescent signal.[10]

References

- 1. Activity-based bioluminescence probes for in vivo sensing applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Novel caged luciferin derivatives can prolong bioluminescence imaging in vitro and in vivo - RSC Advances (RSC Publishing) DOI:10.1039/C8RA02312C [pubs.rsc.org]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. ozbiosciences.com [ozbiosciences.com]

- 6. Constructing firefly luciferin bioluminescence probes for in vivo imaging - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. biotium.com [biotium.com]

- 8. thomassci.com [thomassci.com]

- 9. Novel caged luciferin derivatives can prolong bioluminescence imaging in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. goldbio.com [goldbio.com]

- 12. assets.fishersci.com [assets.fishersci.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. This compound, Cell Transfection - Creative Bioarray [cell.creative-bioarray.com]

DMNPE-caged D-luciferin for In Vivo Bioluminescence: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of DMNPE-caged D-luciferin, a photolabile and esterase-activatable substrate for firefly luciferase, designed to enhance in vivo bioluminescence imaging (BLI). By addressing the delivery limitations of standard D-luciferin, this caged compound offers the potential for prolonged and more sensitive monitoring of biological processes in living subjects.

Introduction: Overcoming the Limitations of Conventional Bioluminescence Imaging

Bioluminescence imaging is a powerful and widely used technique for non-invasively monitoring cellular and molecular events in vivo.[1] The firefly luciferase-D-luciferin system is a cornerstone of BLI, offering high sensitivity and low background signal.[2] However, the practical application of D-luciferin in living animals is often hampered by its poor cell membrane permeability at physiological pH.[3] This limitation can lead to suboptimal substrate bioavailability at the target site, resulting in a rapid decay of the bioluminescent signal and necessitating high substrate doses.

This compound, chemically known as D-Luciferin, 1-(4,5-dimethoxy-2-nitrophenyl)ethyl ester, is a derivative of D-luciferin designed to overcome these challenges.[4] The "cage" is a photolabile protecting group that masks the carboxyl group of luciferin (B1168401), rendering the molecule biologically inactive. This modification increases the lipophilicity of the compound, facilitating its passive diffusion across cell membranes.[3] Once inside the cell, the DMNPE cage can be removed through two distinct mechanisms: hydrolysis by intracellular esterases or photolysis upon exposure to UV light.[2][4] This dual-activation mechanism provides researchers with enhanced control over the timing and location of luciferin release, opening new avenues for experimental design.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings.

| Property | Value | Source |

| Chemical Name | D-Luciferin, 1-(4,5-dimethoxy-2-nitrophenyl)ethyl ester | [4] |

| Molecular Formula | C₂₁H₁₉N₃O₇S₂ | [4] |

| Molecular Weight | 489.52 g/mol | [4] |

| Appearance | Light yellow solid | [4][5] |

| Solubility | Soluble in DMSO, DMF, Acetonitrile, and Methanol | [2][4] |

| Storage | Store at -20°C, protected from light. | [2] |

Mechanism of Action: A Dual-Release System

The utility of this compound lies in its ability to be converted to its active form, D-luciferin, within the intracellular environment. This activation can be achieved through two independent pathways, providing experimental flexibility.

Esterase-Mediated Uncaging

The ester linkage in this compound is susceptible to hydrolysis by non-specific intracellular esterases, which are ubiquitously present in the cytoplasm of mammalian cells. This enzymatic cleavage releases free D-luciferin, which can then be utilized by firefly luciferase to produce light in the presence of ATP and oxygen. This slow and continuous release of D-luciferin by esterases can result in a prolonged and stable bioluminescent signal compared to the rapid peak and decay observed with standard D-luciferin administration.[4]

Caption: Esterase-mediated uncaging of this compound.

Photo-activated Uncaging (Photolysis)

The DMNPE caging group is photolabile, meaning it can be cleaved upon exposure to ultraviolet (UV) light.[2][4] This property allows for precise spatiotemporal control over the release of D-luciferin. By directing a UV light source to a specific region of interest in a living animal, researchers can trigger the uncaging of the substrate only in the illuminated area. This "on-demand" activation is particularly useful for studying dynamic biological processes and for reducing background signal from non-target tissues.

Caption: Photo-activated uncaging of this compound.

Quantitative Data and Performance Comparison

While direct comparative studies for this compound are limited, data from other caged luciferin analogs suggest significant advantages in signal duration. The continuous intracellular release of luciferin via esterase activity is expected to provide a more sustained bioluminescent signal compared to the bolus administration of standard D-luciferin.

Table 1: Hypothetical Performance Comparison of D-luciferin and this compound in Vivo

| Parameter | Standard D-luciferin | This compound (Esterase-activated) | Rationale/Reference |

| Peak Signal Time | 10-20 minutes post-injection | 40-90 minutes post-injection | Slower, continuous release from the caged compound leads to a delayed peak.[6] |

| Signal Duration | Rapid decay after peak | Prolonged signal, potentially detectable for several hours | Sustained intracellular release of luciferin.[6] |

| Signal Intensity | High initial peak | Potentially lower peak intensity but more stable over time | Gradual release may not produce the same initial burst of photons.[6] |

| Signal-to-Background Ratio | Variable, dependent on clearance | Potentially improved due to targeted intracellular release | Reduced background from non-specific tissue accumulation.[1] |

Note: The values for this compound are extrapolated from studies on other caged luciferin derivatives and the known mechanism of action.[6] Further empirical studies are required for direct quantitative comparison.

Experimental Protocols

The following protocols provide a general framework for the use of this compound in in vivo bioluminescence imaging. Optimization of these protocols for specific animal models and experimental questions is highly recommended.

Preparation of this compound Stock Solution

-

Reconstitution: this compound is a light yellow solid.[4] It is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[2] To prepare a stock solution, dissolve the lyophilized powder in a minimal amount of DMSO to achieve complete dissolution.

-

Dilution: For in vivo administration, the DMSO stock solution should be further diluted in a sterile, biocompatible vehicle such as phosphate-buffered saline (PBS) or saline. The final concentration of DMSO administered to the animal should be kept to a minimum (typically <5%) to avoid toxicity.

-

Storage: Store the stock solution at -20°C, protected from light.[2]

In Vivo Administration and Imaging (Esterase-Activation)

This protocol is for leveraging the endogenous esterase activity for luciferin release.

Caption: In vivo experimental workflow for esterase-activated imaging.

-

Animal Preparation: Anesthetize the animal using a suitable anesthetic agent (e.g., isoflurane).

-

Administration: Administer the prepared this compound solution to the animal. Intraperitoneal (i.p.) injection is a common route of administration.[6] The optimal dose will need to be determined empirically, but a starting point could be in the range of 100-150 mg/kg.

-

Incubation: Allow for a sufficient incubation period for the compound to distribute throughout the body and for intracellular esterases to initiate the uncaging process. This may take longer than with standard D-luciferin, potentially 30-60 minutes or more.[6]

-

Imaging: Place the animal in a light-tight imaging chamber of a bioluminescence imaging system. Acquire a series of images over time to capture the kinetic profile of the bioluminescent signal.

-

Data Analysis: Quantify the bioluminescent signal from the region of interest (ROI) to determine the signal intensity and duration.

In Vivo Administration and Imaging (Photo-activation)

This protocol allows for spatiotemporally controlled release of luciferin.

-

Animal Preparation and Administration: Follow steps 1 and 2 from the esterase-activation protocol.

-

Incubation: Allow a sufficient period for the this compound to accumulate in the target tissue. This time will be dependent on the pharmacokinetics of the compound in the specific animal model.

-

Photo-activation: Expose the region of interest to a UV light source. The optimal wavelength, intensity, and duration of UV exposure will need to be carefully determined to ensure efficient uncaging without causing tissue damage.

-

Imaging: Immediately after photo-activation, place the animal in the bioluminescence imaging system and acquire images.

-

Data Analysis: Quantify the bioluminescent signal from the illuminated ROI.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool for a variety of in vivo imaging applications:

-

Prolonged Monitoring of Gene Expression: The sustained release of luciferin allows for longer-term tracking of reporter gene expression without the need for repeated substrate administration.[4]

-

Longitudinal Drug Efficacy Studies: In preclinical drug development, this compound can be used to monitor the therapeutic response of tumors or other disease models over extended periods.[2]

-

Spatially Controlled Studies: The photo-activation feature enables the study of biological processes in specific tissues or organs with high precision.

-

Reduced Animal Stress: The potential for longer signal duration may reduce the frequency of injections and imaging sessions, thereby minimizing stress on the experimental animals.

Conclusion

This compound represents a significant advancement in the field of in vivo bioluminescence imaging. Its enhanced cell permeability and dual-activation mechanism offer researchers greater flexibility and control over their experiments. While further quantitative studies are needed to fully characterize its in vivo performance relative to standard D-luciferin, the available evidence and mechanistic understanding suggest that it is a powerful tool for sensitive and prolonged monitoring of biological processes in living subjects. As research continues to refine and explore the applications of caged substrates, this compound is poised to play a crucial role in advancing our understanding of complex biological systems and in accelerating the development of new therapeutics.

References

- 1. Caged luciferins enable rapid multicomponent bioluminescence imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. goldbio.com [goldbio.com]

- 3. researchgate.net [researchgate.net]

- 4. ozbiosciences.com [ozbiosciences.com]

- 5. biotium.com [biotium.com]

- 6. Novel caged luciferin derivatives can prolong bioluminescence imaging in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

Uncaging DMNPE-Caged D-Luciferin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the uncaging methods for 1-(4,5-dimethoxy-2-nitrophenyl)ethyl (DMNPE)-caged D-luciferin. DMNPE-caged D-luciferin is a chemically modified substrate of firefly luciferase that is biologically inert but can be activated to produce bioluminescence. Its key advantage is its ability to efficiently cross cell membranes, allowing for the study of intracellular processes.[1][2][3][4] Once inside the cell, the active D-luciferin can be released by two primary methods: light-induced photolysis or enzymatic hydrolysis.[5] This controlled release mechanism enables spatiotemporal tracking of cellular events and long-term gene expression analysis.[4][6]

Core Concepts of this compound

D-luciferin, the substrate for firefly luciferase, is caged with a photolabile DMNPE group. This "caging" renders the luciferin (B1168401) molecule unable to participate in the light-emitting reaction catalyzed by luciferase.[7][8] The DMNPE group effectively masks the carboxyl group of luciferin, which is crucial for its interaction with the enzyme. The lipophilic nature of the DMNPE group enhances the molecule's cell permeability.[1][2]

There are two primary mechanisms for "uncaging" or releasing the active D-luciferin:

-

Photolytic Uncaging : A targeted burst of D-luciferin can be generated by exposing the cells or tissue to UV light.[1][3] This method offers high spatial and temporal control over the release of the substrate.

-

Enzymatic Uncaging : The ester bond linking the DMNPE group to luciferin can be cleaved by intracellular esterases.[2][4][5] This results in a slower, more continuous supply of D-luciferin, which is ideal for long-term monitoring of biological processes like gene expression.[4][6]

Quantitative Data Summary

The following tables summarize the key properties and characteristics of this compound and the associated uncaging methods.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Name | D-Luciferin, 1-(4,5-dimethoxy-2-nitrophenyl)ethyl ester | [1][3][5] |

| Molecular Formula | C₂₁H₁₉N₃O₇S₂ | [1][3] |

| Molecular Weight | 489.52 g/mol | [1][3][5] |

| Appearance | Light yellow solid | [1][3] |

| Solubility | Soluble in DMSO and DMF | [1][5] |

| Storage | Store desiccated at -20°C, protect from light | [1][3][5] |

Table 2: Comparison of Uncaging Methods

| Parameter | Photolytic Uncaging (UV Light) | Enzymatic Uncaging (Esterases) |

| Activation Trigger | UV light pulse | Endogenous intracellular esterases |

| Release Profile | Rapid, burst release | Slow, continuous release |

| Temporal Control | High (milliseconds to seconds) | Low (minutes to hours) |

| Spatial Control | High (micrometer resolution) | Low (cellular level) |

| Primary Application | Real-time tracking of rapid intracellular events | Long-term gene expression and cell viability assays[4][5][6] |

| Key Advantage | Precise spatiotemporal control | Continuous signal for prolonged imaging[6] |

Signaling and Reaction Pathways

The fundamental process involves the uncaging of D-luciferin, which then becomes available as a substrate for firefly luciferase. In the presence of ATP, magnesium ions, and oxygen, luciferase catalyzes the oxidation of D-luciferin, leading to the emission of light.[2]

References

- 1. biotium.com [biotium.com]

- 2. assets.fishersci.com [assets.fishersci.com]

- 3. thomassci.com [thomassci.com]

- 4. ozbiosciences.com [ozbiosciences.com]

- 5. goldbio.com [goldbio.com]

- 6. Novel caged luciferin derivatives can prolong bioluminescence imaging in vitro and in vivo - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Caged Luciferins for Bioluminescent Activity-Based Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Caged luciferins enable rapid multicomponent bioluminescence imaging - PMC [pmc.ncbi.nlm.nih.gov]

Illuminating Biology: A Technical Guide to UV Light-Activated Luciferin

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the principles, applications, and methodologies surrounding UV light-activated luciferin (B1168401), a powerful tool for achieving precise spatiotemporal control over bioluminescence. By employing photocleavable "caging" groups, researchers can command the release of luciferin and subsequent light emission with a pulse of UV light, enabling novel experimental designs in cell biology, neuroscience, and drug development.

Core Principles of UV Light-Activated Luciferin

The fundamental concept behind UV light-activated luciferin, often referred to as "caged" luciferin, is the temporary inactivation of the luciferin molecule by a photolabile protecting group. This "cage" renders the luciferin unable to interact with its corresponding luciferase enzyme, thus preventing the generation of light.[1] The most common caging strategies involve modifying the 6'-hydroxyl or 4-carboxyl groups of D-luciferin, as these are critical for luciferase recognition and catalysis.[1]

The caging moiety is designed to be stable under physiological conditions but susceptible to cleavage upon irradiation with ultraviolet (UV) light of a specific wavelength.[2][3] This process, known as photolysis or uncaging, liberates the active luciferin, which can then be utilized by luciferase to produce a bioluminescent signal.[4] The intensity of the resulting light emission is proportional to the amount of uncaged luciferin, providing a quantitative readout of the activation event.[1]

This technology offers exceptional control over the timing and location of bioluminescence, surmounting the limitations of conventional methods that rely on substrate diffusion.[5]

Common UV-Activated Luciferin Derivatives

Several classes of photocleavable groups have been successfully employed to cage luciferin. The choice of the caging group influences the activation wavelength, quantum yield of uncaging, and potential for off-target effects.

ortho-Nitrobenzyl (oNB) Caged Luciferins

The ortho-nitrobenzyl (oNB) group and its derivatives are among the most widely used photocages.[2][6] Upon absorption of UV light, typically in the range of 300-365 nm, the oNB group undergoes an intramolecular rearrangement, leading to the release of the active molecule and a nitrosobenzaldehyde byproduct.[2][6] A prominent example is DMNPE-caged luciferin (D-Luciferin, 1-(4,5-dimethoxy-2-nitrophenyl)ethyl ester), which is cell-permeable and can be activated by UV light.[3]

Coumarin-Based Caged Luciferins

Coumarin derivatives offer an alternative caging strategy with distinct photophysical properties. For instance, 7-(diethylaminocoumarin)-4-(yl)methyl (DEACM)-caged D-luciferin has been synthesized and characterized.[3] Coumarin-based cages can sometimes be activated by longer wavelength UV light, potentially reducing phototoxicity.[3]

Quantitative Data on UV-Activated Luciferins

The efficiency of photoactivation is a critical parameter for experimental design. Key quantitative metrics include the photo-cleaving quantum yield (Φu), which represents the probability that an absorbed photon will lead to the cleavage of the caging group, and the photo-bleaching quantum yield (Φb), which describes the probability of photodegradation of the caged compound without releasing the active molecule.

| Caged Luciferin Derivative | Caging Group | Activation Wavelength (nm) | Photo-cleaving Quantum Yield (Φu) | Photo-bleaching Quantum Yield (Φb) |

| DEACM-caged D-luciferin | 7-(diethylaminocoumarin)-4-(yl)methyl | 325 | 5.41 × 10⁻⁴[3] | 3.87 × 10⁻³[3] |

| DEACM-caged D-luciferin | 7-(diethylaminocoumarin)-4-(yl)methyl | 405 | 6.27 × 10⁻⁵[3] | 5.83 × 10⁻⁴[3] |

Experimental Protocols

The successful application of UV light-activated luciferin hinges on precise and well-controlled experimental procedures. Below are detailed methodologies for key experiments.

In Vitro Photoactivation and Bioluminescence Assay

This protocol describes the photoactivation of caged luciferin in a cell-free system or with cultured cells, followed by the measurement of the resulting bioluminescence.

Materials:

-

Caged luciferin (e.g., DMNPE-caged luciferin or DEACM-caged luciferin)

-

Firefly luciferase

-

ATP (Adenosine 5'-triphosphate)

-

Assay buffer (e.g., Tris-HCl or PBS, pH 7.4)

-

96-well microplate (opaque-walled for luminescence measurements)

-

UV light source (e.g., xenon flash lamp or nitrogen laser)[2][7]

-

Bandpass filter (e.g., Schott UG 11 for ~320 nm)[2]

-

Luminometer or a CCD camera-based imaging system

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of caged luciferin in an appropriate solvent (e.g., DMSO).

-

Prepare working solutions of luciferase, ATP, and caged luciferin in the assay buffer to the desired final concentrations.

-

-

Assay Setup:

-

Pipette the luciferase and ATP solutions into the wells of the 96-well plate.

-

Add the caged luciferin working solution to the wells.

-

-

Photoactivation:

-

Expose the desired wells to a controlled dose of UV light from the light source. The duration and intensity of the UV exposure should be optimized based on the specific caged compound and the light source characteristics. Use a bandpass filter to select the appropriate wavelength range for uncaging.[2]

-

-

Bioluminescence Measurement:

-

Immediately after photoactivation, measure the bioluminescence signal using a luminometer or an imaging system.

-

To study the kinetics of the reaction, acquire measurements at multiple time points following UV exposure.[8]

-

In Vivo Photoactivation and Bioluminescence Imaging

This protocol outlines the procedure for activating caged luciferin in a live animal model and imaging the resulting bioluminescence.

Materials:

-

Animal model expressing luciferase (e.g., transgenic mouse)

-

Caged luciferin solution (sterile, for injection)

-

In vivo imaging system (e.g., IVIS)

-

Anesthesia (e.g., isoflurane)

-

UV light source with appropriate delivery optics (e.g., fiber optic cable)

Procedure:

-

Animal Preparation:

-

Anesthetize the animal using a suitable anesthetic.

-

Administer the caged luciferin solution via an appropriate route (e.g., intraperitoneal or intravenous injection). The dosage should be optimized for the specific animal model and caged compound.[9]

-

-

Photoactivation:

-

Position the animal within the imaging chamber.

-

Deliver a focused beam of UV light to the target region of interest using a fiber optic guide or a focused UV lamp. The duration and power of the UV exposure must be carefully controlled to achieve uncaging without causing significant tissue damage.

-

-

Bioluminescence Imaging:

Visualizing Workflows and Pathways

Graphviz diagrams are provided to illustrate the key processes and relationships in the application of UV light-activated luciferin.

General Mechanism of UV-Activated Bioluminescence

Caption: General workflow of UV-activated bioluminescence.

Experimental Workflow for In Vitro Photoactivation

Caption: In vitro photoactivation experimental workflow.

Spatiotemporal Control of Gene Expression

Caption: Spatiotemporal control of gene expression workflow.

Applications in Research and Drug Development

The ability to precisely control bioluminescence opens up a myriad of applications for researchers and drug development professionals.

-

High-Throughput Screening: Spatially addressable activation of luciferin in multi-well plates can be used for high-throughput screening of compounds that modulate specific cellular pathways.

-

Neuroscience: Targeted photoactivation in specific neuronal populations allows for the study of neural circuit dynamics with high temporal resolution.

-

Developmental Biology: Spatiotemporal control of gene expression can be achieved by coupling UV-activated bioluminescence to light-inducible gene expression systems, enabling the study of developmental processes.[10]

-

Drug Delivery and Activation: Caged compounds can be designed to release a therapeutic agent upon light activation, and the co-release of luciferin can be used to simultaneously report on the location and timing of drug release.

Considerations and Future Directions

While a powerful technique, the use of UV light-activated luciferin requires careful consideration of potential challenges.

-

Phototoxicity: UV light can be damaging to cells and tissues.[11] It is crucial to use the lowest effective light dose and to consider the use of longer wavelength UV light or two-photon excitation to minimize phototoxicity.[12]

-

Light Penetration: The penetration of UV light into tissues is limited, which can be a constraint for in vivo applications in deep tissues.

-

Byproduct Effects: The byproducts of the uncaging reaction (e.g., nitroso compounds from oNB cages) could potentially have off-target biological effects.[2]

Future developments in this field are likely to focus on the design of new caging groups that can be cleaved by longer, less damaging wavelengths of light (e.g., near-infrared), and the development of caged luciferins with improved quantum yields and faster uncaging kinetics. The combination of UV-activated luciferin with advanced microscopy techniques and novel luciferase reporters will continue to expand the toolkit for biological discovery and therapeutic innovation.

References

- 1. Caged Luciferins for Bioluminescent Activity-Based Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. personal.utdallas.edu [personal.utdallas.edu]

- 3. researchgate.net [researchgate.net]

- 4. journals.physiology.org [journals.physiology.org]

- 5. repub.eur.nl [repub.eur.nl]

- 6. mdpi.com [mdpi.com]

- 7. A low-cost UV laser for flash photolysis of caged compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. goldbio.com [goldbio.com]

- 9. sites.duke.edu [sites.duke.edu]

- 10. researchgate.net [researchgate.net]

- 11. Excitation light-induced phototoxicity during fluorescence imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]

DMNPE-Caged D-Luciferin: A Technical Guide for Long-Term In Vivo Imaging

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1-(4,5-dimethoxy-2-nitrophenyl)ethyl (DMNPE)-caged D-luciferin, a key tool for enabling long-term bioluminescence imaging (BLI) studies. We will delve into its mechanism of action, present quantitative data on its performance, provide detailed experimental protocols, and visualize key processes to facilitate its effective implementation in your research.

Introduction: Overcoming the Limitations of Conventional Bioluminescence Imaging

Bioluminescence imaging is a powerful and sensitive technique for non-invasively monitoring biological processes in living subjects.[1] The firefly luciferase-D-luciferin system is a widely used reporter system due to its high sensitivity and low background signal.[1] However, a significant limitation of using standard D-luciferin for longitudinal studies is its rapid pharmacokinetics, leading to a transient light signal that peaks shortly after administration and decays quickly. This necessitates repeated injections for long-term monitoring, which can be stressful for the animals and introduce variability into the experimental data.

DMNPE-caged D-luciferin addresses this challenge by providing a sustained release of the luciferin (B1168401) substrate directly within the target cells. This cell-permeable compound is designed with a "caging" group that renders it inactive until cleaved by intracellular enzymes.

Mechanism of Action: Sustained Photon Emission

The efficacy of this compound for long-term imaging stems from its two-step activation process. This mechanism ensures a continuous supply of D-luciferin to the luciferase enzyme over an extended period.

First, the lipophilic DMNPE caging group facilitates the passive diffusion of the molecule across the cell membrane into the cytoplasm. Once inside the cell, ubiquitous intracellular esterases recognize and cleave the ester bond of the DMNPE group.[2][3][4] This uncaging event releases free, active D-luciferin. This slow and continuous intracellular release of D-luciferin leads to a prolonged and stable bioluminescent signal in cells expressing luciferase, making it ideal for long-term imaging studies.[2]

Below is a diagram illustrating the intracellular activation pathway of this compound.

Data Presentation: Comparative In Vivo Performance

Table 1: In Vivo Bioluminescence Kinetics of Caged Luciferin vs. Uncaged Luciferin

| Parameter | Standard D-luciferin | Caged Luciferin Derivative (e.g., Cluc-2) |

| Time to Peak Signal (in vivo) | ~20 minutes[2] | ~40-90 minutes[2] |

| Signal Duration (in vivo) | Rapid decay after peak | Detectable signal up to 6 hours[1][2] |

Table 2: Cytotoxicity of Caged Luciferin Derivatives

| Compound | Cell Line | IC₅₀ |

| Caged Luciferin Derivative (e.g., Cluc-2) | ES-2-Fluc | > 40 µM[2] |

Note: The data for the caged luciferin derivative is based on the findings of Zhang et al. (2018) for a compound with a similar mechanism of action and is intended to be representative of the expected performance of this compound.

Experimental Protocols: A Guide for Long-Term In Vivo Imaging

The following protocols provide a starting point for utilizing this compound in long-term in vivo imaging studies. Optimization for specific animal models and cell lines is recommended.

Reagent Preparation

-

Reconstitution of this compound: Dissolve this compound in a sterile, biocompatible solvent such as DMSO or DMF to create a stock solution.[3] Further dilute the stock solution in sterile phosphate-buffered saline (PBS) or other appropriate vehicle for injection. The final concentration of the organic solvent should be minimized to avoid toxicity.

-

Storage: Store the stock solution at -20°C, protected from light.[3] Prepare fresh dilutions for each experiment.

In Vivo Long-Term Bioluminescence Imaging Protocol

This protocol is designed for use with mice bearing luciferase-expressing cells.

-

Animal Preparation: Anesthetize the mice using a suitable anesthetic agent (e.g., isoflurane).

-

Substrate Administration: Administer the prepared this compound solution to the mice. Intraperitoneal (i.p.) injection is a common route of administration. A typical injection volume is 100 µL of a 1 mM solution.[1]

-

Imaging Acquisition:

-

Place the anesthetized mouse in a light-tight imaging chamber.

-

Begin image acquisition approximately 30-40 minutes post-injection to allow for substrate distribution and initial uncaging.[2]

-

Acquire images at regular intervals (e.g., every 30-60 minutes) for the desired duration of the study (up to 6 hours or longer, depending on the model).[1]

-

Use an appropriate exposure time to achieve a good signal-to-noise ratio.

-

The following diagram outlines the general workflow for a long-term in vivo imaging experiment using this compound.

Conclusion and Future Perspectives

This compound offers a significant advantage for researchers conducting long-term in vivo bioluminescence imaging studies. Its ability to provide a sustained release of D-luciferin intracellularly leads to a prolonged and more stable light signal, reducing the need for repeated substrate administration and improving the consistency of longitudinal data. This makes it an invaluable tool for a wide range of applications, including monitoring tumor growth and metastasis, tracking cell migration, and evaluating the efficacy of novel therapeutics over extended periods. Future developments in caged luciferin technology may focus on creating probes with even longer emission kinetics and targeting specific cellular compartments or enzymatic activities to provide more nuanced insights into biological processes.

References

Methodological & Application

Application Notes and Protocols for In Vivo Imaging with DMNPE-caged D-luciferin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioluminescence imaging (BLI) is a powerful and sensitive technique for non-invasively monitoring biological processes in living subjects. The firefly luciferase-luciferin system is a widely used reporter system in which the enzyme luciferase catalyzes the oxidation of its substrate, D-luciferin, to produce light. DMNPE-caged D-luciferin is a chemically modified version of D-luciferin designed to improve its utility in in vivo imaging. The "caged" design, featuring a 1-(4,5-dimethoxy-2-nitrophenyl)ethyl (DMNPE) group, renders the luciferin (B1168401) inactive until it is "uncaged" within the cells. This caged substrate readily crosses cell membranes, a common limitation with standard D-luciferin, and is then activated intracellularly.[1][2]

This application note provides a detailed protocol for the in vivo use of this compound, highlighting its advantages over conventional D-luciferin, particularly for long-term imaging studies.

Principle of Action

This compound is a cell-permeable substrate that allows for more efficient delivery into cells compared to the standard sodium or potassium salts of D-luciferin.[1] Once inside the cell, the "caging" group is cleaved by endogenous intracellular esterases, releasing active D-luciferin.[1][2] This gradual, intracellular release of the substrate can lead to a more sustained and prolonged bioluminescent signal, which is advantageous for longitudinal studies and for capturing dynamic cellular events. Alternatively, the DMNPE cage can be removed by a flash of UV light, offering temporal control over the bioluminescent reaction.[1]

Figure 1. Mechanism of this compound activation.

Advantages of this compound

-

Enhanced Cell Permeability: The caged compound's structure allows it to more readily cross cell membranes than standard D-luciferin.[1][2]

-

Sustained Signal: The gradual intracellular release of D-luciferin by esterases can result in a prolonged bioluminescent signal, potentially lasting for several hours.[2] This is beneficial for long-term tracking of cells and biological processes.

-